Satch

Description

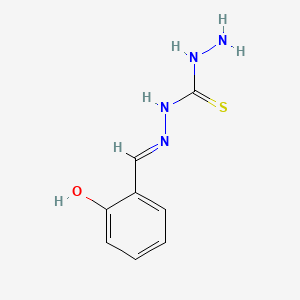

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41361-11-9 |

|---|---|

Molecular Formula |

C8H10N4OS |

Molecular Weight |

210.26 |

IUPAC Name |

1-amino-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C8H10N4OS/c9-11-8(14)12-10-5-6-3-1-2-4-7(6)13/h1-5,13H,9H2,(H2,11,12,14)/b10-5+ |

InChI Key |

LRSQWVZCUZSCNC-BJMVGYQFSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=S)NN)O |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=S)NN)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=S)NN)O |

Synonyms |

salicylaldehyde thiocarbohydrazone SATCH |

Origin of Product |

United States |

Foundational & Exploratory

The Role of SATB2 in Cortical Development: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Special AT-rich sequence-binding protein 2 (SATB2) is a nuclear matrix-associated transcription factor and chromatin remodeler that plays a pivotal role in the development of the cerebral cortex. It is a key regulator of gene expression, orchestrating the intricate processes of neuronal specification, migration, and connectivity. Dysregulation of SATB2 function is associated with severe neurodevelopmental disorders, most notably SATB2-Associated Syndrome (SAS), which is characterized by intellectual disability, speech defects, and craniofacial abnormalities. This technical guide provides a comprehensive overview of the core functions of SATB2 in cortical development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways and workflows.

Core Functions of SATB2 in Cortical Development

SATB2 is instrumental in establishing the identity of upper-layer cortical neurons, particularly callosal projection neurons that form connections between the two cerebral hemispheres. Its primary functions include:

-

Specification of Upper-Layer Neurons: SATB2 is a key determinant for the specification of upper-layer (layers II-IV) cortical neurons.[1][2] It promotes the genetic program for callosal projection neurons while actively repressing the fate of deep-layer (layers V-VI) subcortical projection neurons.[1][2]

-

Repression of Deep-Layer Neuronal Fate: A critical function of SATB2 is the direct repression of genes that specify deep-layer neuronal identity, most notably Ctip2 (also known as Bcl11b).[1][2] This repression is essential for preventing upper-layer neurons from adopting a subcortical projection phenotype.

-

Regulation of Neuronal Migration: SATB2 influences the proper migration of newly born neurons to their designated layers within the cortical plate. In the absence of SATB2, upper-layer neurons exhibit migration defects, failing to populate the superficial layers correctly.[3]

-

Axon Guidance and Corpus Callosum Formation: SATB2 is indispensable for the formation of the corpus callosum, the major white matter tract connecting the cerebral hemispheres. It directs the axons of callosal projection neurons to cross the midline. In Satb2 mutant mice, these axons are absent from the corpus callosum and instead aberrantly project to subcortical targets.[2]

-

Chromatin Remodeling and Gene Regulation: SATB2 acts as a "genome organizer" by binding to AT-rich sequences in the DNA and recruiting chromatin remodeling complexes, such as the nucleosome remodeling and deacetylase (NuRD) complex. This interaction, involving proteins like HDAC1 and MTA2, leads to changes in chromatin structure and the regulation of target gene expression.[4]

Quantitative Data on SATB2 Function

The following tables summarize key quantitative findings from studies on SATB2 function in cortical development, primarily from experiments using mouse models.

Table 1: Changes in Neuronal Populations in Satb2 Knockout (KO) Cortex

| Cell Population | Wild-Type (WT) | Satb2 KO | Fold Change/Percentage Change | Reference |

| Ctip2-positive neurons in upper layers | Low/Absent | Ectopically expressed | Significant increase | [1][2] |

| SATB2/BrdU double-positive cells (24hr post-BrdU at E15.5) | 31.99 ± 0.91% | Not applicable | - | [3] |

| Callosal projection neurons | Present | Absent/Severely reduced | - | [2] |

| Subcortically projecting neurons from upper layers | Absent | Present | - | [2] |

Table 2: Altered Gene Expression in Satb2 Knockout (KO) Cortex (RNA-seq Data)

| Gene | Function | Fold Change (KO vs. WT) | Reference |

| Ctip2 (Bcl11b) | Deep-layer neuron identity, subcortical projections | Upregulated | [5] |

| Fezf2 | Subcerebral projection neuron identity | Upregulated in some contexts | [6] |

| Upper-layer neuronal genes | Callosal neuron identity and function | Downregulated | [5] |

| Axon guidance molecules (e.g., Plxnd1, Ntng1, Ephb1) | Neuronal connectivity | Dysregulated | [7] |

| Synaptic formation genes (e.g., Cdh13, Kitl) | Synaptogenesis | Dysregulated | [7] |

Table 3: Neuronal Migration Defects in Satb2 Deficient Cortex

| Birthdate of Neurons (BrdU pulse) | Position in P0 WT Cortex | Position in P0 Satb2-/- Cortex | Observation | Reference |

| E13.5 | Deeper cortical plate | Similar to WT, but more cells in superficial CP | Minor alteration | [3] |

| E15.5 | Superficial cortical plate | Dispersed throughout cortical plate | Impaired migration to superficial layers | [3] |

Signaling Pathways and Regulatory Networks

SATB2 is a central node in a complex regulatory network that governs cortical neuron identity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of SATB2 in cortical development.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SATB2

This protocol is for the identification of genomic regions bound by SATB2 in embryonic mouse cortical tissue.

1. Tissue Collection and Crosslinking:

-

Dissect embryonic mouse cortices (e.g., E15.5) in ice-cold PBS.

-

Mince the tissue and crosslink with 1% formaldehyde in PBS for 10 minutes at room temperature with gentle rotation.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash the tissue twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average size of 200-500 bp using a sonicator. The sonication conditions (power, duration, cycles) need to be optimized for the specific instrument and sample type.

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-SATB2 antibody or a corresponding IgG control.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

5. Reverse Crosslinking and DNA Purification:

-

Reverse the crosslinks by adding NaCl to the eluate and incubating at 65°C for several hours to overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA using a commercial kit, which includes end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

Perform high-throughput sequencing on an appropriate platform.

7. Data Analysis:

-

Align the sequencing reads to the mouse reference genome.

-

Perform peak calling to identify regions of SATB2 binding.

-

Conduct motif analysis to identify the SATB2 binding motif and other enriched motifs.

-

Annotate peaks to nearby genes to identify potential SATB2 target genes.

RNA Sequencing (RNA-seq) of Satb2 Knockout Cortex

This protocol describes the preparation of RNA-seq libraries from embryonic mouse cortical tissue to identify differentially expressed genes in the absence of SATB2.

1. RNA Extraction:

-

Dissect embryonic mouse cortices (e.g., E17.5) from wild-type and Satb2 knockout littermates.

-

Immediately homogenize the tissue in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.

-

Extract total RNA using a standard RNA extraction protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. RNA Quality Control:

-

Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

-

Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument to ensure a high RNA Integrity Number (RIN).

3. Library Preparation:

-

Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

4. Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the prepared libraries.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the mouse reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between wild-type and Satb2 knockout samples to identify genes regulated by SATB2.

Immunohistochemistry (IHC) for SATB2 and Ctip2

This protocol is for the co-localization of SATB2 and Ctip2 in cryosections of embryonic mouse brain.

1. Tissue Preparation:

-

Fix embryonic mouse heads (e.g., E15.5) in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut coronal sections (e.g., 14-20 µm) on a cryostat and mount on slides.

2. Staining Procedure:

-

Wash the sections with PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in a citrate buffer).

-

Permeabilize the sections with PBS containing 0.3% Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-SATB2 and rat anti-Ctip2) diluted in blocking solution overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-rat Alexa Fluor 594) diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

Wash the sections with PBS.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Mount the slides with a mounting medium.

3. Imaging and Analysis:

-

Image the sections using a fluorescence or confocal microscope.

-

Analyze the co-localization of SATB2 and Ctip2 signals to determine the cellular expression patterns.

In Utero Electroporation for Satb2 Knockdown

This protocol allows for the targeted knockdown of Satb2 in a subset of cortical progenitor cells in the developing mouse embryo.

1. Plasmid Preparation:

-

Prepare a high-concentration, endotoxin-free plasmid solution containing a short hairpin RNA (shRNA) targeting Satb2 and a fluorescent reporter plasmid (e.g., pCAG-GFP) for visualization of transfected cells.

2. Surgical Procedure:

-

Anesthetize a pregnant mouse at the desired embryonic day (e.g., E14.5).

-

Perform a laparotomy to expose the uterine horns.

-

Inject the plasmid solution into the lateral ventricle of the embryos using a pulled glass micropipette.

-

Place tweezer-type electrodes on either side of the embryo's head and deliver a series of electrical pulses to electroporate the DNA into the neural progenitor cells lining the ventricle.

3. Post-operative Care and Analysis:

-

Return the uterine horns to the abdominal cavity, suture the muscle and skin, and allow the mouse to recover.

-

Collect the embryonic or postnatal brains at the desired time point for analysis (e.g., immunohistochemistry, DiI tracing).

Retrograde Tracing of Callosal Projections

This protocol is used to label callosal projection neurons and assess the consequences of Satb2 loss on their axonal projections.

1. Tracer Injection:

-

Anesthetize a postnatal mouse (e.g., P7).

-

Secure the mouse in a stereotaxic frame.

-

Inject a retrograde tracer (e.g., fluorescent microspheres or Cholera Toxin Subunit B) into the cortex of one hemisphere to label neurons projecting from the contralateral hemisphere.

2. Tissue Processing and Analysis:

-

Allow sufficient time for the tracer to be transported retrogradely (typically 24-48 hours).

-

Perfuse the animal and fix the brain.

-

Section the brain and visualize the labeled neurons in the contralateral hemisphere using fluorescence microscopy.

-

In Satb2 mutant mice, the absence or reduction of labeled neurons in the contralateral cortex indicates a defect in callosal projections.

Conclusion

SATB2 is a master regulator of cortical development, with its precise function being crucial for the establishment of the intricate neuronal circuits that underpin higher cognitive functions. The experimental approaches detailed in this guide provide a robust framework for dissecting the molecular mechanisms of SATB2 and for understanding the pathogenesis of SATB2-related neurodevelopmental disorders. Continued research in this area holds promise for the development of novel therapeutic strategies for these debilitating conditions.

References

- 1. Genes encoding SATB2-interacting proteins in adult cerebral cortex contribute to human cognitive ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Satb2 is a postmitotic determinant for upper-layer neuron specification in the neocortex [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Satb2 Regulates the Differentiation of Both Callosal and Subcerebral Projection Neurons in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In the developing cerebral cortex: axonogenesis, synapse formation, and synaptic plasticity are regulated by SATB2 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

SATB1: A Master Genome Organizer and its Implications in Disease and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Special AT-rich sequence-binding protein 1 (SATB1) is a crucial nuclear protein that functions as a genome organizer, playing a pivotal role in the three-dimensional arrangement of chromatin.[1] By orchestrating chromatin architecture, SATB1 regulates the expression of a vast network of genes, influencing fundamental cellular processes such as differentiation, development, and proliferation.[2][3] Its dysregulation has been increasingly implicated in the progression of various diseases, most notably cancer, making it a compelling target for novel therapeutic strategies.[3][4]

This technical guide provides a comprehensive overview of SATB1's function as a genome organizer, detailing its molecular mechanisms, involvement in key signaling pathways, and its role in cancer. Furthermore, it offers detailed protocols for essential experimental techniques used to investigate SATB1, along with a curated summary of quantitative data to facilitate further research and drug development efforts.

Core Mechanism: SATB1 as a Chromatin Architect

SATB1 organizes the genome by binding to specific DNA sequences known as scaffold/matrix attachment regions (S/MARs) or base-unpairing regions (BURs), which are characterized by their high AT content.[5] Through its unique structural domains, SATB1 tethers these DNA regions to the nuclear matrix, effectively creating a "cage-like" network within the nucleus.[5] This scaffolding function allows for the formation of chromatin loops, bringing distant genomic elements, such as enhancers and promoters, into close proximity to regulate gene transcription.[2]

The protein itself possesses several key domains: a ULD domain, CUT1 and CUT2 domains, and a homeodomain, which are crucial for its tetramerization and DNA binding activities. The oligomerization of SATB1 is critical for its function in forming higher-order chromatin structures.

Data Presentation: Quantitative Insights into SATB1 Function

The following tables summarize key quantitative data related to SATB1 expression and its impact on gene regulation, particularly in the context of cancer.

Table 1: SATB1 Expression and Clinicopathological Correlation in Breast Cancer (Meta-analysis)

| Parameter | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance |

| Expression in Breast Cancer vs. Normal Tissue | 12.28 | 6.01 - 25.09 | Significant |

| Association with Lymph Node Metastasis | 1.55 | 1.01 - 2.39 | Significant |

| Association with Tumor Node Metastasis (TNM) stage | 0.35 | 0.22 - 0.56 | Significant |

| Association with Age | 1.13 | 0.87 - 1.46 | Not Significant |

| Association with Tumor Size | 0.72 | 0.44 - 1.19 | Not Significant |

| Association with Estrogen Receptor (ER) Status | 0.78 | 0.55 - 1.09 | Not Significant |

| Association with Progesterone Receptor (PR) Status | 0.64 | 0.32 - 1.29 | Not Significant |

| Association with HER2 Status | 1.98 | 0.74 - 5.30 | Not Significant |

Data compiled from a meta-analysis of 10 studies involving 5,185 patients.[6]

Table 2: Impact of SATB1 on Gene Expression in Cancer

| Cancer Type | Experimental Condition | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Genes | Key Downregulated Genes | Reference |

| Breast Cancer (MDA-MB-231 cells) | SATB1 knockdown | >1,000 | - | Metastasis-associated genes (e.g., ERBB2) | [5][7] |

| Esophageal Cancer (TE-1 cells) | SATB1 knockdown | 433 (150 up, 283 down) | - | FN1, PDGFRB | [4] |

| Breast Cancer | SATB1 overexpression | - | Vimentin, N-cadherin | E-cadherin, Claudin-1, β-catenin | [3] |

Signaling Pathways Modulated by SATB1

SATB1 is a critical node in several signaling pathways that are fundamental to cell fate and disease progression.

Wnt/β-catenin Signaling

SATB1 directly interacts with β-catenin, a key effector of the Wnt signaling pathway. This interaction is crucial for the regulation of Wnt target genes.[1] SATB1 can recruit β-catenin to the promoters of these genes, thereby modulating their expression and influencing processes such as cell proliferation and differentiation.

Epithelial-Mesenchymal Transition (EMT)

SATB1 is a key regulator of EMT, a process critical for cancer metastasis.[3] It modulates the expression of key EMT-related transcription factors such as Snail, Slug, and ZEB1.[1] Furthermore, SATB1 influences EMT through its crosstalk with the Wnt/β-catenin and Notch signaling pathways.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of SATB1.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genomic binding sites of SATB1. Both standard and a modified urea-based protocol have been effectively used.

Standard ChIP-seq Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Lyse cells in a buffer containing protease inhibitors.

-

Chromatin Shearing: Sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-SATB1 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Perform a series of washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.

-

Elution: Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

Urea ChIP-seq Protocol:

This modified protocol is designed to stringently purify genomic DNA with only its directly associated proteins.[8][9]

-

Cross-linking and Lysis: Cross-link cells as in the standard protocol. Lyse cells in a 4% SDS-containing buffer.

-

Urea Ultracentrifugation: Subject the lysate to ultracentrifugation with 8 M urea. This step removes free-floating proteins and those indirectly bound to DNA.[9]

-

Chromatin Solubilization and Shearing: Solubilize the purified cross-linked chromatin and proceed with shearing.

-

Immunoprecipitation and Downstream Steps: Follow the standard ChIP-seq protocol from the immunoprecipitation step onwards.

Chromosome Conformation Capture (3C)

3C and its derivatives (4C, 5C, Hi-C) are used to study the three-dimensional architecture of chromatin and identify long-range interactions mediated by proteins like SATB1.

3C Protocol:

-

Cross-linking: Fix cells with formaldehyde to cross-link interacting chromatin segments.[10]

-

Restriction Digestion: Digest the cross-linked chromatin with a suitable restriction enzyme.[10]

-

Proximity Ligation: Perform ligation under dilute conditions to favor intramolecular ligation of cross-linked fragments.[10]

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

PCR Analysis: Use locus-specific primers to quantify the frequency of ligation between two genomic regions of interest by quantitative PCR (qPCR).

ChIP-Loop (ChIP-3C): This method combines ChIP with 3C to identify long-range interactions mediated by a specific protein. After chromatin shearing, immunoprecipitation with an anti-SATB1 antibody is performed before the proximity ligation step.[11]

Hi-C: This high-throughput version of 3C allows for the genome-wide analysis of chromatin interactions. After restriction digestion, the DNA ends are filled in with biotinylated nucleotides before ligation. The biotinylated ligation junctions are then purified and sequenced.[11][12]

Immunofluorescence Staining

This technique is used to visualize the subcellular localization of SATB1.

Protocol:

-

Cell Preparation: Grow cells on glass coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde.[13]

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100.[13]

-

Blocking: Block with 5% bovine serum albumin (BSA) to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate with a primary antibody against SATB1.[13]

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody.[13]

-

Mounting and Visualization: Mount the coverslips on slides and visualize using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with SATB1.

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate with beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the lysate with an anti-SATB1 antibody.

-

Immune Complex Capture: Add Protein A/G beads to pull down the SATB1-containing protein complexes.

-

Washes: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by western blotting or mass spectrometry to identify interacting partners.[14]

SATB1 as a Drug Development Target

The critical role of SATB1 in promoting tumor growth and metastasis makes it an attractive target for cancer therapy.[3][4] High SATB1 expression is associated with poor prognosis in several cancers, including breast, colorectal, and prostate cancer.[3] Strategies to target SATB1 could involve:

-

Inhibiting SATB1 expression: Using technologies like siRNA or antisense oligonucleotides to downregulate SATB1 levels.[15]

-

Disrupting SATB1-DNA interactions: Developing small molecules that interfere with SATB1's ability to bind to its target DNA sequences.

-

Targeting SATB1's protein-protein interactions: Designing inhibitors that block the interaction of SATB1 with its binding partners, thereby disrupting its function in transcriptional regulation.

Conclusion

SATB1 is a master regulator of genome architecture and gene expression, with profound implications for cellular function and disease. Its role in orchestrating the 3D organization of chromatin provides a framework for understanding how large-scale changes in gene expression are achieved during normal development and in pathological states like cancer. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of SATB1 function and exploit its therapeutic potential. Continued investigation into the intricate mechanisms of SATB1-mediated genome organization will undoubtedly open new avenues for the diagnosis and treatment of a wide range of human diseases.

References

- 1. SATB1 in cancer progression and metastasis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome Organizing Function of SATB1 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SATB1 plays an oncogenic role in esophageal cancer by up-regulation of FN1 and PDGFRB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research News: A Protein that Triggers Aggressive Breast Cancer [www2.lbl.gov]

- 6. SATB1 is Correlated with Progression and Metastasis of Breast Cancers: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SATB1 reprogrammes gene expression to promote breast tumour growth and metastasis. – CIRM [cirm.ca.gov]

- 8. Genome organization by SATB1 binding to base-unpairing regions (BURs) provides a scaffold for SATB1-regulated gene expression [elifesciences.org]

- 9. Genome organization by SATB1 binding to base-unpairing regions (BURs) provides a scaffold for SATB1-regulated gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epigenome-noe.net [epigenome-noe.net]

- 11. 3C-based methods to detect long-range chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HiChIP and Hi-C Protocol Optimized for Primary Murine T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of SATB1 Promotes the Growth and Metastasis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylation-Dependent Interaction of SATB1 and CtBP1 Mediates Transcriptional Repression by SATB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Genomic Sequences Bound to Special AT-rich Sequence-binding Protein 1 (SATB1) In Vivo in Jurkat T Cells Are Tightly Associated with the Nuclear Matrix at the Bases of the Chromatin Loops - PMC [pmc.ncbi.nlm.nih.gov]

The Architects of the Nucleus: A Technical Guide to the Discovery and History of SATB Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the cell nucleus, the spatial organization of chromatin plays a pivotal role in the precise regulation of gene expression. Among the key architectural proteins governing this organization are the Special AT-rich sequence-binding (SATB) proteins, SATB1 and SATB2. These nuclear matrix-associated proteins function as "genome organizers," anchoring specific DNA sequences to the nuclear scaffold, thereby orchestrating chromatin looping and facilitating the assembly of transcriptional machinery. This technical guide provides an in-depth exploration of the discovery, history, structural features, and functional significance of SATB1 and SATB2, with a focus on their roles in development, disease, and as potential therapeutic targets. We delve into the key experimental methodologies that have been instrumental in elucidating their function and present quantitative data to support our understanding of their expression and activity.

Discovery and History

The journey to understanding SATB proteins began with the quest to identify nuclear factors that recognize and bind to specific DNA sequences within the nuclear matrix or scaffold-associated regions (MARs/SARs). These regions are thought to be critical for the topological organization of chromatin into functional domains.

SATB1: The first member of this family, SATB1, was identified and cloned in the early 1990s.[1][2] It was initially characterized as a protein predominantly expressed in thymocytes that specifically binds to AT-rich DNA sequences within the MARs.[1] Early research on SATB1 quickly established its crucial role in T-cell development.[3][4] Subsequent studies revealed its broader functions in chromatin remodeling and gene regulation, acting as a docking site for various chromatin-modifying enzymes.[5] The discovery that SATB1 forms a unique "cage-like" network within the nucleus, circumscribing heterochromatin, provided a visual framework for its role as a genome organizer.[6]

SATB2: The second member of the family, SATB2, was initially identified as KIAA1034.[7] Its significance came to the forefront through studies of craniofacial abnormalities, specifically cleft palate.[8][9] Researchers identified disruptions in the SATB2 gene on chromosome 2q33.1 in individuals with this condition.[7][8][9] This discovery established SATB2 as a critical regulator of craniofacial and skeletal development.[9][10] Further investigations have elucidated its role in neurogenesis and its utility as a highly specific biomarker for colorectal cancer.[11] The recognition of "SATB2-associated syndrome" (SAS), a neurodevelopmental disorder characterized by intellectual disability and severe speech problems, has solidified the importance of SATB2 in human health.[12]

Structural and Functional Domains

SATB1 and SATB2 share a conserved domain architecture that is central to their function as chromatin organizers.

-

ULD (Ubiquitin-like Domain) and CUTL (CUT-like Domain): Located at the N-terminus, these domains are important for the tetramerization of SATB1, which is crucial for its DNA-binding activity.[1][2]

-

CUT Domains (CUT1 and CUT2): These domains are responsible for recognizing and binding to the minor groove of AT-rich DNA sequences within MARs.[2][11]

-

Homeodomain (HD): This classic DNA-binding domain, in conjunction with the CUT domains, enhances the specificity and affinity of SATB protein-DNA interactions.[9][11]

The coordinated action of these domains allows SATB proteins to bind to specific genomic loci and tether them to the nuclear matrix, thereby organizing chromatin into functional loops.

Quantitative Data on SATB Protein Expression

The expression of SATB1 and SATB2 is tightly regulated and tissue-specific, reflecting their distinct biological roles.

SATB1 Expression

SATB1 is predominantly expressed in cells of the immune system, particularly thymocytes, and certain cells of the central nervous system.[9] Its expression is often upregulated in various cancers, where it is associated with a more aggressive phenotype.

| Tissue/Cancer Type | Expression Level/Frequency | Reference |

| Normal Colon Mucosa | 2.5% positive | [13] |

| Colorectal Carcinoma | 58.75% positive | [13] |

| Poorly Differentiated CRC | Higher expression vs. well-differentiated | [13][14] |

| Lymph Node Metastases (CRC) | Significantly higher than primary lesions | [14] |

| Breast Cancer | High levels correlate with poor prognosis | [15][16] |

| Lung Cancer | Significantly higher in cancerous tissues | [16] |

| Endometrial Cancer | Independent negative prognostic marker | [16] |

SATB2 Expression

SATB2 exhibits a more restricted expression pattern, with high levels in the lower gastrointestinal tract, specific neuronal populations, and osteoblasts.[11] It is a highly specific marker for colorectal adenocarcinoma.

| Tissue/Cancer Type | Expression Level/Frequency | Reference |

| Colorectal Adenocarcinoma | 86% positive | [17][18] |

| Colorectal Neuroendocrine Neoplasms | 43-100% positive | [17][18] |

| Merkel Cell Carcinoma | 74% positive | [17][18] |

| Osteosarcomas | 60% positive | [17][18] |

| Papillary Renal Cell Carcinoma | 52% positive | [17][18] |

| Clear Cell Renal Cell Carcinoma | Significantly lower in tumor vs. normal tissue | [19] |

| Laryngeal Squamous Cell Carcinoma | Weak or negative in poorly differentiated tumors | [20] |

| Ovarian Tumors (various subtypes) | Variable (18.2% - 54.5%) | [20] |

Key Signaling Pathways

The activity and expression of SATB proteins are regulated by and, in turn, influence key signaling pathways.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for development and is often dysregulated in cancer. Both SATB1 and SATB2 have been shown to interact with this pathway.

-

SATB1: In T-helper 2 (Th2) cell differentiation, Wnt signaling leads to the interaction of β-catenin with SATB1.[21][22] This interaction can convert SATB1 from a transcriptional repressor to an activator.[22] In colorectal cancer, the Wnt/β-catenin pathway induces SATB1 expression, and SATB1, in turn, can regulate β-catenin and its downstream targets, creating a feedback loop that promotes tumorigenesis.[12] SATB1 has also been shown to interact with Dishevelled, an upstream component of the Wnt pathway.[23]

-

SATB2: While less is known about the direct interaction of SATB2 with the Wnt pathway, its role in development and cancer suggests a potential interplay.

Wnt/β-catenin signaling pathway and its interaction with SATB1.

T-Cell Receptor (TCR) Signaling

TCR signaling is fundamental for T-cell development and activation. SATB1 expression is dynamically regulated by TCR signaling.

Upon TCR engagement, signaling cascades are initiated that lead to the activation of transcription factors.[2][24] These factors, in turn, induce the expression of SATB1.[2][24] SATB1 then orchestrates the chromatin architecture of key T-cell genes, such as those encoding cytokines and co-receptors, to ensure their appropriate expression during T-cell differentiation and function.[5] SATB1-dependent mitochondrial reactive oxygen species (ROS) production has also been shown to be necessary for modulating TCR signaling.

T-Cell Receptor (TCR) signaling pathway leading to SATB1 expression.

Experimental Protocols

The study of SATB proteins has relied on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions that SATB proteins bind to in vivo.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[6]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.[11]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to SATB1 or SATB2 overnight at 4°C.[3][11] Use a negative control IgG antibody in parallel.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the enriched DNA by qPCR, ChIP-seq, or microarray.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of SATB proteins in tissue sections.

Protocol:

-

Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[10]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against SATB1 or SATB2 overnight at 4°C.[10]

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

Detection: Apply a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.

-

Analysis: Visualize the staining under a microscope.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the in vitro binding of SATB proteins to specific DNA sequences.

Protocol:

-

Probe Labeling: Synthesize a double-stranded DNA probe containing the putative SATB binding site. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with purified SATB1 or SATB2 protein or nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)).

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shift" in the mobility of the probe indicates protein binding.

Luciferase Reporter Assay

This assay is used to measure the effect of SATB proteins on the transcriptional activity of a target gene's promoter.

Protocol:

-

Construct Preparation: Clone the promoter region of a gene of interest upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect cells with the luciferase reporter construct and an expression vector for SATB1 or SATB2 (or an siRNA to knockdown endogenous SATB protein). A control vector expressing Renilla luciferase is often co-transfected for normalization.

-

Cell Lysis: After 24-48 hours, lyse the cells to release the luciferase enzymes.[8]

-

Luciferase Activity Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[8]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Role in Drug Development and Future Directions

The integral roles of SATB1 and SATB2 in cancer progression and other diseases make them attractive targets for therapeutic intervention.

SATB1 as a Therapeutic Target: The overexpression of SATB1 in several cancers and its association with poor prognosis suggest that inhibiting its function could be a viable anti-cancer strategy.[16] Developing small molecules or biologics that disrupt SATB1's DNA binding or its interactions with other proteins could potentially inhibit tumor growth and metastasis.

SATB2 as a Biomarker and Therapeutic Target: The high specificity of SATB2 expression in colorectal cancer makes it an invaluable diagnostic and prognostic biomarker.[11] In other cancers, where its expression is lost, restoring SATB2 function could be a therapeutic approach. Furthermore, understanding the pathways regulated by SATB2 in skeletal and neuronal development could open avenues for regenerative medicine.

Future research will likely focus on:

-

Developing more specific inhibitors of SATB1 and SATB2.

-

Elucidating the complete repertoire of genes and signaling pathways regulated by these proteins in different cellular contexts.

-

Exploring the therapeutic potential of modulating SATB protein activity in a wider range of diseases.

Conclusion

SATB1 and SATB2 have emerged from being curiosities of the nuclear matrix to being recognized as master regulators of the genome. Their discovery and the subsequent decades of research have profoundly advanced our understanding of how chromatin architecture dictates gene expression in development and disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the biology of these fascinating proteins and to harness this knowledge for the development of novel diagnostics and therapeutics.

References

- 1. A novel SATB1 protein isoform with different biophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SATB1 - Wikipedia [en.wikipedia.org]

- 3. Repression of SATB1 in regulatory T cells is required for suppressive function and inhibition of effector differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SATB1 ensures appropriate transcriptional programs within naïve CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SATB1-mediated chromatin landscape in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SATB1-Binding Sequences and Alu-Like Motifs Define a Unique Chromatin Context in the Vicinity of Human Immunodeficiency Virus Type 1 Integration Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further delineation of the SATB2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SATB2‐associated syndrome: Mechanisms, phenotype, and practical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SATB2: A versatile transcriptional regulator of craniofacial and skeleton development, neurogenesis and tumorigenesis, and its applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SATB2 - Wikipedia [en.wikipedia.org]

- 12. satb2.org.au [satb2.org.au]

- 13. Dynamic regulation of chromatin organizer SATB1 via TCR-induced alternative promoter switch during T-cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. genecards.org [genecards.org]

- 16. SATB1 ensures appropriate transcriptional programs within naïve CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. genecards.org [genecards.org]

- 18. SATB1 Expression Governs Epigenetic Repression of PD-1 in Tumor-Reactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gene - SATB2 [maayanlab.cloud]

- 21. Crystal Structure of the Ubiquitin-like Domain-CUT Repeat-like Tandem of Special AT-rich Sequence Binding Protein 1 (SATB1) Reveals a Coordinating DNA-binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A novel SATB1 protein isoform with different biophysical properties [frontiersin.org]

- 23. SATB1 is a key regulator of quiescence in stem-like CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protein structure - SATB2 - The Human Protein Atlas [v22.proteinatlas.org]

The Pivotal Role of SATB1 in Immune Cell Identity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Special AT-rich sequence-binding protein 1 (SATB1) has emerged as a critical global chromatin organizer and transcription factor, profoundly influencing the development, differentiation, and function of a wide array of immune cells. Its intricate regulation of gene expression through the orchestration of chromatin architecture places it at the heart of immune cell fate decisions. This technical guide provides an in-depth exploration of SATB1 expression across various immune lineages, detailed experimental protocols for its study, and a visualization of its key signaling pathways.

Quantitative Expression of SATB1 Across Immune Cell Lineages

The expression of SATB1 is dynamically regulated throughout the lifespan of an immune cell, from its progenitor stage to its terminally differentiated state. Understanding the precise levels of SATB1 in different immune cell subsets is crucial for deciphering its multifaceted roles. The following tables summarize the quantitative expression data of SATB1 at both the mRNA and protein levels across various human and murine immune cells.

| Human Immune Cell Type | Expression Level (mRNA) | Expression Level (Protein) | Source |

| T Cells | |||

| Thymocytes (CD4+CD8+ DP) | High | Highest | [1][2] |

| Thymocytes (CD4+ SP) | High | High | [1][2] |

| Thymocytes (CD8+ SP) | High | Moderate | [1][2] |

| Naïve CD4+ T Cells | Moderate | Moderate | [3] |

| Activated CD4+ T Cells | Upregulated upon activation | Upregulated upon activation | [3] |

| Th1 Cells | High | High | [4] |

| Th2 Cells | High | High | [4] |

| Th17 Cells | High | High | [4] |

| Regulatory T Cells (Tregs) | Low | Lowest | [4] |

| Naïve CD8+ T Cells | Higher than effector/memory | Higher than effector | [5] |

| Effector CD8+ T Cells | Lower than naïve | Lower than naïve | [5] |

| Memory CD8+ T Cells | Lower than naïve | - | [5] |

| B Cells | |||

| Cord Blood CD19+ B Cells | Low | Low (used as baseline) | [1] |

| Dendritic Cells | |||

| Conventional Dendritic Cells | Required for normal differentiation | - | [6] |

| Inflammatory Dendritic Cells | Governs differentiation | - | [6] |

| Monocytes/Macrophages | |||

| Monocytes | Correlates with SATB1 expression | - | [7] |

| M1 Macrophages | Correlates with SATB1 expression | - | [7] |

| M2 Macrophages | Correlates with SATB1 expression | - | [7] |

Expression levels are relative and compiled from various studies. For precise comparisons, refer to the cited literature.

| Murine Immune Cell Type | Expression Level (mRNA) | Expression Level (Protein) | Source |

| T Cells | |||

| Thymocytes (DN) | - | Low | [3] |

| Thymocytes (DP) | High | High | [3] |

| Thymocytes (CD4+ SP) | Higher than DP | Higher than DP | [3] |

| Thymocytes (CD8+ SP) | - | Moderate | [3] |

| Naïve CD8+ T Cells | Higher than effector/memory | Higher than effector | [5] |

| Effector CD8+ T Cells | Lower than naïve | Lower than naïve | [5] |

| Memory CD8+ T Cells | Lower than naïve | - | [5] |

| Dendritic Cells | |||

| Conventional Dendritic Cells | Required for normal differentiation | - | [6] |

| Hematopoietic Stem Cells | |||

| Hematopoietic Stem Cells | - | Primes lymphoid potential | [8] |

Key Signaling Pathways Involving SATB1

SATB1 is a key node in several signaling pathways that are fundamental to immune cell function. Its interaction with other signaling molecules can dramatically alter gene expression programs, leading to cell differentiation and activation.

Caption: Wnt/β-catenin signaling pathway in T cells involving SATB1.

In T helper 2 (Th2) cell differentiation, Wnt signaling leads to the accumulation of β-catenin in the nucleus. SATB1 interacts with β-catenin and recruits it to the promoter of GATA3, a master regulator of Th2 differentiation, thereby promoting Th2 lineage commitment[9][10][11].

Caption: SATB1 and Notch1 signaling in dendritic cell differentiation.

SATB1 is required for the normal differentiation of conventional dendritic cells (DCs) and governs the differentiation of inflammatory DCs. It achieves this by regulating the expression of Major Histocompatibility Complex Class II (MHC-II) through the Notch1 signaling pathway. Mechanistically, SATB1 binds to the Notch1 promoter, leading to its activation and subsequent RBPJ-mediated transcription of MHC-II genes[6].

Experimental Protocols for Studying SATB1

Accurate and reproducible experimental methods are paramount for investigating the role of SATB1. This section provides detailed protocols for key techniques used to study SATB1 expression and its genomic interactions.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the in vivo interaction of SATB1 with specific genomic regions.

1. Cross-linking:

-

Culture cells to the desired density.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Incubate on ice to lyse the cell membrane.

-

Isolate the nuclei by centrifugation.

-

Resuspend the nuclear pellet in a nuclear lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). The optimal shearing conditions should be empirically determined.

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Add a specific anti-SATB1 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. A negative control with a non-specific IgG antibody should be included.

-

Add protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads using an elution buffer.

-

Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours or overnight.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification and Analysis:

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Quantify the enriched DNA using quantitative PCR (qPCR) with primers specific to target genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of the SATB1 gene.

1. RNA Isolation:

-

Isolate total RNA from immune cells using a commercial RNA isolation kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Real-Time PCR:

-

Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for SATB1, and a SYBR Green or probe-based qPCR master mix.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Perform the real-time PCR using a thermal cycler with the following typical cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative expression of SATB1 mRNA.

Western Blotting

Western blotting is used to detect and quantify SATB1 protein levels.

1. Protein Extraction:

-

Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer or other suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE:

-

Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.

-

Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Run the gel to separate the proteins by molecular weight.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for SATB1 overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

5. Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.

Intracellular Flow Cytometry

Intracellular flow cytometry allows for the quantification of SATB1 protein expression at the single-cell level.

1. Cell Surface Staining (Optional):

-

If desired, stain cell surface markers with fluorescently conjugated antibodies to identify specific immune cell populations.

2. Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve the cellular structure.

-

Permeabilize the cells with a permeabilization buffer (e.g., containing saponin or a mild detergent) to allow antibodies to access intracellular antigens.

3. Intracellular Staining:

-

Incubate the fixed and permeabilized cells with a fluorescently conjugated anti-SATB1 antibody.

-

Include an isotype control antibody to assess non-specific binding.

4. Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies.

-

Acquire the data on a flow cytometer.

-

Analyze the data using flow cytometry software to quantify the percentage of SATB1-positive cells and the mean fluorescence intensity (MFI) of SATB1 expression within different immune cell subsets.

Conclusion

SATB1 stands as a master regulator of the immune system, wielding significant control over the identity and function of diverse immune cells. Its dynamic expression and involvement in crucial signaling pathways underscore its importance in both normal immune responses and pathological conditions. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further unravel the complexities of SATB1 biology, paving the way for novel therapeutic strategies targeting immune-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Divergent SATB1 expression across human life span and tissue compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic regulation of chromatin organizer SATB1 via TCR-induced alternative promoter switch during T-cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel enhancer essential for Satb1 expression in TH2 cells and activated ILC2s | Life Science Alliance [life-science-alliance.org]

- 5. SATB1 ensures appropriate transcriptional programs within naïve CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SATB1 OVEREXPRESSION DRIVES TUMOR-PROMOTING ACTIVITIES IN CANCER-ASSOCIATED DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Satb1 protein directs hematopoietic stem cell differentiation toward lymphoid lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt/β-catenin signaling in T cell immunity and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SATB1 Makes a Splash in T Cell Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | WNT/β-Catenin Signaling Pathway Regulating T Cell-Inflammation in the Tumor Microenvironment [frontiersin.org]

A Technical Guide to the Structure and Regulation of the SATB2 Gene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Special AT-rich sequence-binding protein 2 (SATB2) is a critical nuclear matrix-associated transcription factor that plays a pivotal role in orchestrating gene expression and chromatin architecture.[1][2] Encoded by the SATB2 gene on chromosome 2q33.1, this protein is essential for normal embryonic development, particularly in craniofacial patterning, skeletal formation, and neurogenesis.[2][3][4] Dysregulation of SATB2 is implicated in various developmental disorders, such as SATB2-associated syndrome (SAS), and has emerged as a significant factor in the progression of several cancers.[2][5] This guide provides a comprehensive overview of the SATB2 gene structure, the functional domains of its protein product, and the multi-layered regulatory networks that control its expression and activity, including transcriptional, post-transcriptional, and post-translational mechanisms.

SATB2 Gene and Protein Structure

The SATB2 gene is a complex locus that gives rise to a highly conserved protein with distinct functional domains. Understanding its structure is fundamental to elucidating its role as a master regulator of gene expression.

Genomic Locus and Gene Organization

The human SATB2 gene is located on the long arm of chromosome 2 at position 2q33.1.[3][5] The gene spans approximately 201.8 kilobases and consists of 11 exons that are transcribed and spliced to produce the final mRNA transcript.[1]

Protein Domain Architecture

The SATB2 protein is composed of 733 amino acids with a molecular weight of approximately 82.5 kDa.[1][3] It features several conserved domains that are critical for its function in DNA binding, chromatin remodeling, and protein-protein interactions.[6]

-

ULD (Ubiquitin-like domain): Involved in protein-protein interactions and stability.

-

CUTL (CUT repeat-like) domain: A domain with homology to the CUT repeats.

-

CUT1 and CUT2 domains: These are crucial for recognizing and binding to the core unwinding elements of nuclear matrix-attachment regions (MARs), which are specific AT-rich DNA sequences.[6]

-

HOX (Homeodomain): A classical DNA-binding domain that contributes to the sequence-specific binding of SATB2 to its target genes.[3][6]

Table 1: SATB2 Gene and Protein Characteristics

| Feature | Description | Reference(s) |

|---|---|---|

| Gene Name | SATB Homeobox 2 (SATB2) | [7] |

| Aliases | KIAA1034, GLSS, C2DELq32q33 | [3][7] |

| Genomic Location | Chromosome 2q33.1 | [3][4] |

| Exon Count | 11 | [1] |

| Protein Size | 733 amino acids | [3] |

| Molecular Weight | ~82.5 kDa | [3] |

| Key Protein Domains | ULD, CUTL, CUT1, CUT2, Homeodomain (HOX) | [6] |

| Primary Function | Nuclear matrix-associated transcription factor, chromatin remodeler |[1][3] |

Caption: Schematic of SATB2 protein domains.

Regulation of SATB2 Expression

The expression of SATB2 is tightly controlled at multiple levels to ensure its proper function during development and in tissue homeostasis. This regulation occurs transcriptionally, post-transcriptionally, and through post-translational modifications of the protein.

Transcriptional Regulation

Several signaling pathways and transcription factors converge to control the transcription of the SATB2 gene.

-

BMP Signaling: The Bone Morphogenetic Protein (BMP) signaling pathway is a key regulator of SATB2. Downstream effectors Smad1 and Smad5 directly bind to conserved recognition elements in the 5' flanking region of the Satb2 gene to activate its expression, particularly during craniofacial development.[6]

-

Key Transcription Factors: A network of transcription factors modulates SATB2 levels. RUNX2 and SATB2 form a regulatory loop essential for osteogenic differentiation.[6] Activating transcription factor 4 (ATF4) physically interacts with SATB2 to augment its transcriptional activity.[6] In neurogenesis, a feedback loop exists where SATB2 activates Fezf2, and FEZF2 in turn inhibits high-level SATB2 expression, ensuring proper neuronal fate determination.[6]

-

Chromatin Remodeling: As a nuclear matrix protein, SATB2 itself regulates gene expression by organizing higher-order chromatin structures.[6][8] It binds to MARs and recruits chromatin-modifying complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex containing HDAC1 and MAT2, to alter chromatin accessibility and regulate target gene expression.[6][9]

Table 2: Key Transcriptional Regulators of SATB2

| Regulator | Type | Mode of Action | Biological Context | Reference(s) |

|---|---|---|---|---|

| Smad1/5 | Transcription Factor | Binds to 5' flanking region to activate transcription | Downstream of BMP signaling in facial development | [6] |

| RUNX2 | Transcription Factor | Forms a regulatory loop with SATB2 | Osteogenic differentiation | [6] |

| ATF4 | Transcription Factor | Physically interacts with and enhances SATB2 activity | Osteoblast differentiation and function | [6] |

| FEZF2 | Transcription Factor | Forms a negative feedback loop with SATB2 | Subcerebral neuron development | [6] |

| SATB2-AS1 | lncRNA | Recruits WDR5/GADD45A to the promoter, inducing H3K4me3 and DNA demethylation | Colorectal cancer (cis-activation) |[10] |

Caption: Transcriptional control of the SATB2 gene.

Post-Transcriptional Regulation by Non-coding RNAs

Following transcription, SATB2 mRNA levels are fine-tuned by non-coding RNAs, primarily microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).

-

MicroRNAs (miRNAs): Several miRNAs have been identified that directly target the 3'-untranslated region (3'-UTR) of SATB2 mRNA, leading to its degradation or translational repression.[1] This mechanism is crucial in both normal development and disease. For instance, miR-31 inhibits osteogenic differentiation by repressing SATB2.[6] In various cancers, miRNAs such as miR-182, miR-211, and miR-660 have been shown to downregulate SATB2, impacting tumor progression and chemoresistance.[1][11]

-

Long Non-coding RNAs (lncRNAs): The antisense lncRNA SATB2-AS1 acts as a positive regulator of SATB2. It functions as a scaffold, recruiting the WDR5 and GADD45A proteins to the SATB2 promoter. This complex promotes H3K4 trimethylation and DNA demethylation, leading to robust transcriptional activation of SATB2 in a cis-acting manner.[10]

Table 3: Non-coding RNAs Regulating SATB2 Expression

| ncRNA | Type | Mode of Action | Biological Context | Reference(s) |

|---|---|---|---|---|

| miR-31 | miRNA | Binds to 3'-UTR of SATB2 mRNA, causing repression | Osteogenesis, Colorectal Cancer | [6][12] |

| miR-182 | miRNA | Binds to 3'-UTR of SATB2 mRNA, causing repression | Cancer | [1] |

| miR-205 | miRNA | Binds to 3'-UTR of SATB2 mRNA, causing repression | Osteogenic differentiation | [1] |

| miR-211 | miRNA | Binds to 3'-UTR of SATB2 mRNA, causing repression | Hepatocellular Carcinoma | [11][12] |

| miR-660 | miRNA | Binds to 3'-UTR of SATB2 mRNA, causing repression | Lung Adenocarcinoma | [11] |

| SATB2-AS1 | lncRNA | Cis-activation of SATB2 promoter | Colorectal Cancer |[10] |

Caption: miRNA-mediated regulation of SATB2.

Post-Translational Modification

The function of the SATB2 protein is further modulated by post-translational modifications (PTMs), which can alter its activity, stability, and subcellular localization.

-

SUMOylation: SATB2 undergoes modification by the Small Ubiquitin-like Modifier (SUMO) protein. The SUMO E3 ligase PIAS1 facilitates the covalent attachment of SUMO to lysine residues (K233 and K350) on SATB2.[6][13] This modification has an inhibitory effect, as it antagonizes the transcriptional activation potential of SATB2 and reduces its ability to bind to MAR sequences.[6][13] Sumoylation also influences the localization of SATB2 within the nucleus, potentially sequestering it away from its target sites.[13]

Table 4: Post-Translational Modifications of SATB2

| Modification | Enzyme | Residues | Functional Effect | Reference(s) |

|---|

| SUMOylation | PIAS1 (SUMO E3 Ligase) | K233, K350 | Antagonizes transcriptional activation, reduces MAR binding, alters subnuclear localization. |[6][13] |

Caption: Post-translational modification of SATB2 by SUMOylation.

Appendix: Key Experimental Protocols

The study of SATB2 regulation relies on several key molecular biology techniques. Provided below are generalized protocols representative of the methodologies cited in the literature.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic binding sites of a protein of interest, such as SATB2 or transcription factors that regulate it.[14]

Protocol Overview:

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA in situ.

-

Chromatin Shearing: Cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): An antibody specific to the target protein (e.g., anti-SATB2) is added to the sheared chromatin. The antibody-protein-DNA complexes are captured using protein A/G-coated magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are degraded using proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

Library Preparation: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters.

-

Sequencing: The DNA library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions of significant enrichment, corresponding to the protein's binding sites.

Caption: A generalized workflow for ChIP-seq analysis.

Luciferase Reporter Assay

This assay is used to quantify the ability of a transcription factor or regulatory element to control gene expression. For SATB2, it can be used to test if a protein activates the SATB2 promoter or if a miRNA represses SATB2 via its 3'-UTR.[1]

Protocol Overview:

-

Vector Construction:

-

For Promoter Activity: The putative promoter region of SATB2 is cloned upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.

-

For miRNA Targeting: The 3'-UTR of SATB2 is cloned downstream of the luciferase gene.

-

-

Transfection: The reporter vector is co-transfected into a suitable cell line along with:

-

A vector expressing a transcription factor of interest (to test for activation).

-

A synthetic miRNA mimic (to test for repression).

-

A control vector expressing a different reporter (e.g., Renilla luciferase) is included to normalize for transfection efficiency.

-

-

Cell Culture: Cells are cultured for 24-48 hours to allow for gene expression.

-

Cell Lysis: The cells are lysed to release the luciferase enzymes.

-

Luminescence Measurement: The lysate is mixed with specific substrates for Firefly and Renilla luciferase, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The relative luciferase activity is then compared between the experimental and control conditions to determine the effect of the transcription factor or miRNA.

RNA Immunoprecipitation (RIP)

RIP is used to identify RNAs that are physically associated with a specific RNA-binding protein (RBP), such as proteins that might interact with the lncRNA SATB2-AS1.[10]

Protocol Overview:

-

Cell Lysis: Cells are gently lysed to create a whole-cell extract, keeping ribonucleoprotein (RNP) complexes intact.

-

Immunoprecipitation: An antibody targeting the RBP of interest is added to the lysate and incubated to form antibody-RBP-RNA complexes.

-

Complex Capture: The complexes are captured using protein A/G-coated magnetic beads.

-

Washing: The beads are washed to remove non-specific binding partners.

-

RNA Elution and Purification: The RNA is eluted from the immunoprecipitated complexes and purified. The protein component is often degraded with proteinase K.

-

RNA Analysis: The purified RNA is analyzed to identify the specific transcripts that were bound to the RBP. This is typically done using quantitative reverse transcription PCR (qRT-PCR) for known targets or by RNA sequencing (RIP-seq) for a genome-wide discovery of bound RNAs.

References

- 1. Deregulation of SATB2 in carcinogenesis with emphasis on miRNA-mediated control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in research on SATB2 and its role in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SATB2 - Wikipedia [en.wikipedia.org]

- 4. SATB2 SATB homeobox 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. SATB2 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. SATB2: A versatile transcriptional regulator of craniofacial and skeleton development, neurogenesis and tumorigenesis, and its applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. medlineplus.gov [medlineplus.gov]

- 9. Genes regulated by SATB2 during neurodevelopment contribute to schizophrenia and educational attainment | PLOS Genetics [journals.plos.org]

- 10. LncRNA SATB2-AS1 inhibits tumor metastasis and affects the tumor immune cell microenvironment in colorectal cancer by regulating SATB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SATB2 SATB homeobox 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Gene - SATB2 [maayanlab.cloud]

- 13. SUMO modification of a novel MAR-binding protein, SATB2, modulates immunoglobulin μ gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genes regulated by SATB2 during neurodevelopment contribute to schizophrenia and educational attainment - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the SATB1 Interactome: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification of SATB1 Binding Partners

Special AT-rich sequence-binding protein 1 (SATB1) is a crucial genome organizer and transcriptional regulator, primarily expressed in thymocytes, where it plays a pivotal role in T-cell development and maturation.[1][2] Its function is intricately linked to its ability to form a "cage-like" nuclear architecture, anchoring chromatin loops and recruiting a host of chromatin-modifying enzymes and transcription factors to regulate gene expression.[3] Understanding the complex network of SATB1's binding partners is therefore essential for elucidating its role in both normal physiology and disease, including cancer and autoimmune disorders. This guide provides a comprehensive overview of known SATB1 binding partners, detailed experimental protocols for their identification, and a visual representation of the signaling pathways in which SATB1 is a key player.

SATB1 Protein-Protein Interactions

SATB1 interacts with a diverse array of proteins to exert its regulatory functions. These interactions are critical for chromatin remodeling, transcriptional activation and repression, and the integration of various signaling pathways. The following tables summarize the known protein binding partners of SATB1, categorized by their primary function. While extensive qualitative data exists, quantitative binding affinities for most protein-protein interactions with SATB1 are not widely available in the current literature.

Table 1: SATB1 Interaction Partners Involved in Chromatin Remodeling and Transcription

| Interacting Protein | Protein Family/Function | Cellular Context/Significance | Reference(s) |

| HDAC1 | Histone Deacetylase | Transcriptional repression | [1] |

| MTA2 | Component of NuRD complex | Chromatin remodeling, transcriptional repression | [1] |

| SMARCA5 (SNF2H) | SWI/SNF family chromatin remodeler | Chromatin remodeling | [4] |

| BAZ1A (ACF1) | Chromatin remodeling complex subunit | Chromatin remodeling | [4] |

| CHD4 | Chromatin remodeling, NuRD complex component | Transcriptional repression | [4] |

| p300/CBP | Histone Acetyltransferase | Transcriptional activation | [1] |

| CtBP1 | Corepressor | Transcriptional repression | [2] |

| PML | PML nuclear body component | Transcriptional regulation, chromatin organization | [5] |

| CUTL1 (CUX1) | Transcription Factor | Transcriptional regulation | [6] |

| POLR2J | RNA polymerase II subunit | Transcription | [6] |

Table 2: SATB1 Interaction Partners in Signaling Pathways

| Interacting Protein | Protein Family/Function | Signaling Pathway | Cellular Context/Significance | Reference(s) |

| β-catenin | Transcriptional coactivator | Wnt Signaling | T-cell development, colorectal cancer | [7][8][9][10] |

| GATA3 | Transcription Factor | T-cell development | Regulation of T-cell lineage commitment | [11][12] |

| NFATc1 | Transcription Factor | T-Cell Receptor Signaling | T-cell activation | [5] |

| NFATc2 | Transcription Factor | T-Cell Receptor Signaling | T-cell activation | [5] |

| RUNX1 | Transcription Factor | T-cell development | Hematopoiesis, T-cell development | [13] |

| Ikaros | Transcription Factor | T-cell development | Lymphocyte development | [13] |

| Helios | Transcription Factor | T-cell development | Regulatory T-cell function | [13] |

| CREB1 | Transcription Factor | Various | Cell survival, proliferation | [13] |

| PIAS1 | E3 SUMO-protein ligase | Post-translational modification | Regulation of SATB1 activity | [4] |

| Dishevelled | Scaffolding protein | Wnt Signaling | Upstream component of Wnt pathway | [14] |

Experimental Protocols for Identifying SATB1 Binding Partners

The identification of protein-protein interactions is fundamental to understanding cellular processes. Several robust techniques are commonly employed to discover and validate the binding partners of a protein of interest like SATB1.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful and widely used technique to identify in vivo protein-protein interactions. The principle involves using an antibody to precipitate a specific protein (the "bait," e.g., SATB1) from a cell lysate, thereby also pulling down any associated proteins (the "prey").

Detailed Protocol:

-

Cell Culture and Lysis:

-

Culture cells (e.g., Jurkat T-cells or HEK293T cells) to a confluence of 80-90%.

-

For studying interactions under specific conditions, such as hypoxia, ensure appropriate cell treatment.[15][16]

-

Wash cells with ice-cold PBS and harvest by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-